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Compound of Interest

Compound Name: 2,3-Dichlorobenzenesulfonamide

Cat. No.: B1312514 Get Quote

An In-depth Technical Guide to 2,3-Dichlorobenzenesulfonamide: Structure, Synthesis, and

Biological Potential

Introduction
Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry and drug

development. The sulfonamide moiety is a key pharmacophore present in a wide array of

therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and diuretic

properties. The specific substitution pattern on the benzene ring profoundly influences the

molecule's physicochemical properties, target binding affinity, and metabolic stability. This

technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and characterization of 2,3-Dichlorobenzenesulfonamide, a specific isomer with

potential for further investigation. This document is intended for researchers, medicinal

chemists, and drug development professionals seeking detailed technical information on this

compound.

Molecular Structure and Chemical Identifiers
2,3-Dichlorobenzenesulfonamide is an organic compound featuring a benzene ring

substituted with a sulfonamide group (-SO₂NH₂) at position 1, and two chlorine atoms at

positions 2 and 3. The presence and position of these chloro-substituents are critical in defining

its electronic and steric characteristics.[1]
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All quantitative data pertaining to the molecule's identity and composition are summarized in

the table below.[1][2]

Identifier Value

IUPAC Name 2,3-dichlorobenzenesulfonamide[1]

CAS Number 82967-94-0[1]

Molecular Formula C₆H₅Cl₂NO₂S[1][2]

Molecular Weight 226.08 g/mol [1][2]

Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)N[1]

InChI
InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-

5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11)[1][2]

InChIKey QJARBNAXWFCCKX-UHFFFAOYSA-N[1][2]

Physicochemical Properties
The physicochemical properties of a compound are crucial for predicting its behavior in

biological systems, including absorption, distribution, metabolism, and excretion (ADME). The

data presented below are computationally predicted and provide a baseline for experimental

validation.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichlorobenzenesulfonamide
https://np-mrd.org/spectra/nmr_one_d/5967
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichlorobenzenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichlorobenzenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichlorobenzenesulfonamide
https://np-mrd.org/spectra/nmr_one_d/5967
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichlorobenzenesulfonamide
https://np-mrd.org/spectra/nmr_one_d/5967
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichlorobenzenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichlorobenzenesulfonamide
https://np-mrd.org/spectra/nmr_one_d/5967
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichlorobenzenesulfonamide
https://np-mrd.org/spectra/nmr_one_d/5967
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichlorobenzenesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value (Computed) Reference

XLogP3 1.4 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 224.941805 Da PubChem[1]

Polar Surface Area 68.5 Å² PubChem[1]

Heavy Atom Count 11 PubChem[1]

Synthesis and Purification
The synthesis of 2,3-Dichlorobenzenesulfonamide is typically achieved through a two-step

process starting from 1,2-dichlorobenzene. The logical workflow involves an electrophilic

aromatic substitution to introduce the sulfonyl chloride group, followed by amidation.
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Caption: Proposed synthesis workflow for 2,3-Dichlorobenzenesulfonamide.

Experimental Protocol: Synthesis
Objective: To synthesize 2,3-Dichlorobenzenesulfonamide from 1,2-dichlorobenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1312514?utm_src=pdf-body-img
https://www.benchchem.com/product/b1312514?utm_src=pdf-body
https://www.benchchem.com/product/b1312514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Chlorosulfonation of 1,2-Dichlorobenzene

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a gas outlet connected to a trap (for HCl gas), add chlorosulfonic acid (4.0 eq).

Cool the flask in an ice-water bath to 0-5 °C.

Slowly add 1,2-dichlorobenzene (1.0 eq) dropwise from the dropping funnel over 30-45

minutes, ensuring the temperature does not exceed 10 °C.

After the addition is complete, remove the ice bath and allow the mixture to slowly warm to

room temperature.

Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours to ensure completion. The

reaction progress can be monitored by Thin Layer Chromatography (TLC).

Cool the reaction mixture back to room temperature.

In a separate large beaker, prepare a mixture of crushed ice and water.

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous

stirring to decompose the excess chlorosulfonic acid and precipitate the product, 2,3-

dichlorobenzenesulfonyl chloride. This step must be performed in a well-ventilated fume

hood.

Filter the solid precipitate under vacuum and wash thoroughly with cold water until the

washings are neutral to pH paper.

Step 2: Amidation of 2,3-Dichlorobenzenesulfonyl chloride

Transfer the crude, moist 2,3-dichlorobenzenesulfonyl chloride to a beaker.

Add concentrated ammonium hydroxide (excess) slowly and with stirring. The reaction is

exothermic and should be cooled in an ice bath if necessary.

Stir the resulting slurry at room temperature for 1-2 hours.

Filter the solid product, 2,3-Dichlorobenzenesulfonamide, under vacuum.
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Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

Purify the crude product by recrystallization from an appropriate solvent system (e.g.,

ethanol/water) to yield the pure sulfonamide.

Dry the final product in a vacuum oven.

Spectroscopic Characterization
While specific experimental spectra for 2,3-Dichlorobenzenesulfonamide are not widely

published, its structure can be unequivocally confirmed using standard spectroscopic

techniques. The expected spectral characteristics are summarized below.

Technique Expected Key Features

¹H NMR

Aromatic region (approx. 7.0-8.0 ppm): Three

protons exhibiting a complex splitting pattern

(doublet of doublets or multiplet) due to their

ortho and meta couplings. Amide region

(approx. 5.0-7.5 ppm, broad singlet): Two

protons of the -NH₂ group; chemical shift is

solvent and concentration dependent.

¹³C NMR

Aromatic region (approx. 120-145 ppm): Six

distinct signals for the six unique carbon atoms

of the dichlorinated benzene ring.

FT-IR (cm⁻¹)

N-H stretch (approx. 3350-3250, two bands for

primary amine), S=O asymmetric stretch

(approx. 1370-1330), S=O symmetric stretch

(approx. 1180-1160), C-Cl stretch (approx. 800-

600).

Mass Spec. (EI)

Molecular ion (M⁺) peak showing a

characteristic isotopic pattern for two chlorine

atoms (M, M+2, M+4). Key fragmentation

patterns would include the loss of SO₂NH₂ and

subsequent fragmentation of the dichlorophenyl

cation.
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Experimental Protocols: Characterization
Protocol 4.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, typical acquisition parameters include a spectral width of 16 ppm, 16-32 scans,

and a relaxation delay of 1-2 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 240 ppm,

1024-4096 scans, and a relaxation delay of 2-5 seconds.

Process the data (Fourier transform, phase correction, and baseline correction) and

reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

Protocol 4.1.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (for

solids soluble in a volatile solvent). Alternatively, use an Attenuated Total Reflectance (ATR)

accessory.

For ATR, place a small amount of the solid sample directly on the ATR crystal and apply

pressure.

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Perform a background scan prior to the sample scan and ratio the sample spectrum against

the background.

Identify characteristic peaks corresponding to the functional groups present in the molecule.

Protocol 4.1.3: Mass Spectrometry (MS)

Introduce the sample into the mass spectrometer via a suitable ionization method, such as

Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for
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accurate mass determination.

For EI-MS, use a direct insertion probe or a GC-MS system.

For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and

infuse it into the source.

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Analyze the molecular ion peak, its isotopic distribution pattern, and the major fragmentation

ions to confirm the structure.

Biological Activity and Potential Applications
While specific biological activity data for 2,3-Dichlorobenzenesulfonamide is limited in public

literature, the broader class of sulfonamides is well-known for its antimicrobial properties. The

primary mechanism involves the inhibition of a key enzyme in the bacterial folic acid synthesis

pathway.[3]

Mechanism of Action: Dihydropteroate Synthase
Inhibition
Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), an essential precursor for

the synthesis of folic acid in bacteria. They act as competitive inhibitors of the enzyme

dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with

dihydropteroate diphosphate.[3] By blocking this step, sulfonamides halt the production of

dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the synthesis of

nucleotides (purines and pyrimidines) and certain amino acids. This ultimately leads to the

cessation of bacterial growth and replication (bacteriostasis).[3]
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Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Other Potential Activities
Derivatives of benzenesulfonamide have been explored for a range of other therapeutic

applications, including as anticancer agents. For instance, some chlorinated

benzenesulfonamide-bearing imidazole derivatives have shown cytotoxicity against triple-

negative breast cancer and melanoma cell lines.[4][5] The specific activity of 2,3-
Dichlorobenzenesulfonamide in these or other assays remains to be determined

experimentally.

Experimental Protocol: Enzyme Inhibition Assay
(Generic)
Objective: To determine the inhibitory activity of 2,3-Dichlorobenzenesulfonamide against a

target enzyme (e.g., DHPS).

Prepare a stock solution of the test compound (2,3-Dichlorobenzenesulfonamide) in a

suitable solvent (e.g., DMSO).

Prepare serial dilutions of the test compound to obtain a range of concentrations for IC₅₀

determination.
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In a 96-well microplate, add the enzyme buffer, the target enzyme, and the test compound at

various concentrations. Include a positive control (known inhibitor) and a negative control

(solvent vehicle).

Pre-incubate the enzyme-inhibitor mixture for a defined period at the optimal temperature for

the enzyme.

Initiate the enzymatic reaction by adding the substrate(s) (e.g., PABA for DHPS).

Monitor the reaction progress over time by measuring the formation of a product or the

depletion of a substrate. This can be done using various detection methods, such as

spectrophotometry, fluorometry, or luminometry, often involving a coupled-enzyme system to

produce a detectable signal.

Calculate the initial reaction rates for each inhibitor concentration.

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration

and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the

IC₅₀ value.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)
Objective: To assess the in vitro cytotoxicity of 2,3-Dichlorobenzenesulfonamide against a

cancer cell line.

Culture the selected cell line (e.g., MCF-7, HepG2) in appropriate media and conditions until

they reach 70-80% confluency.

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well)

and allow them to adhere overnight.

Treat the cells with various concentrations of 2,3-Dichlorobenzenesulfonamide (prepared

by serial dilution from a DMSO stock). Include wells with untreated cells (negative control)

and cells treated with a known cytotoxic agent (positive control).

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
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After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Remove the media and dissolve the formazan crystals by adding a solubilization solution

(e.g., DMSO or acidified isopropanol).

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the percentage of cell viability for each concentration relative to the untreated

control. Plot the results to determine the IC₅₀ value, the concentration at which 50% of cell

growth is inhibited.

Conclusion
2,3-Dichlorobenzenesulfonamide is a distinct chemical entity within the valuable sulfonamide

class. This guide has provided a detailed summary of its molecular structure, identifiers, and

computed physicochemical properties. A plausible and detailed synthetic protocol has been

outlined, alongside standard experimental procedures for its structural confirmation via modern

spectroscopic methods. While direct experimental evidence of its biological activity is not yet

prevalent, its structural similarity to known bioactive molecules, particularly as a potential

inhibitor of bacterial dihydropteroate synthase, marks it as a compound of interest for further

research in antibacterial and potentially other therapeutic areas. The experimental protocols

provided herein offer a framework for future studies aimed at elucidating the full chemical and

biological profile of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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